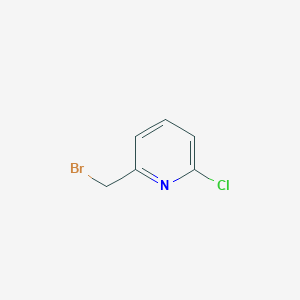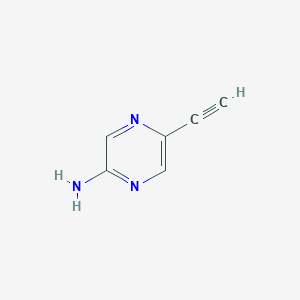
4-Bromo-2-(piperidin-1-yl)benzaldehyde
Overview
Description
4-Bromo-2-(piperidin-1-yl)benzaldehyde is a brominated aldehyde that is used in a variety of scientific experiments. It is an organic compound with a molecular formula of C10H11BrO, and is a colorless liquid at room temperature. It is a common starting material for the synthesis of various heterocyclic compounds, and has been used in a number of scientific research applications.
Scientific Research Applications
Synthesis and Characterization in CCR5 Antagonists
4-Bromo-2-(piperidin-1-yl)benzaldehyde is used in the synthesis of various non-peptide CCR5 antagonists, which are significant in HIV-1 infection prevention. These compounds are synthesized through reactions involving elimination, reduction, and bromination, and their structures are characterized using NMR and MS techniques. The synthesized CCR5 antagonists exhibit bioactivities with potential therapeutic implications (Cheng De-ju, 2014); (Cheng De-ju, 2015); (H. Bi, 2014).
Synthesis of Novel Compounds
This chemical is also used in creating novel compounds with potential applications in medicinal chemistry. Various research studies have synthesized different derivatives using this compound as a key intermediate. These include the development of different antagonists, benzamide derivatives, and other molecular entities with potential biological activities (H. Bi, 2015).
Role in Synthesis of Radiolabeled Probes
It's also used in the synthesis of radiolabeled probes, especially in studies related to neuroleptic agents. The significance of these probes lies in their potential use in metabolic studies and imaging techniques (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).
Potential in Photolabile Protecting Groups
Research has also explored its use in the field of photolabile protecting groups for aldehydes and ketones. This application is crucial in the development of light-sensitive compounds, which can be used under physiological conditions for controlled release (Min Lu, O. Fedoryak, B. Moister, T. M. Dore, 2003).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUZQWXJQVBTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623196 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-36-4 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














